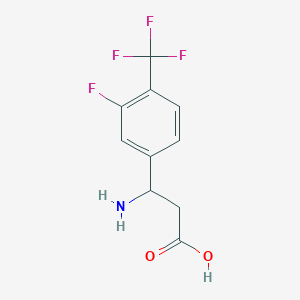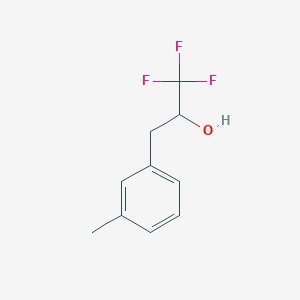
1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol: is an organic compound with the molecular formula C10H11F3O . It is a member of the trifluoromethyl group, which is known for its unique chemical properties due to the presence of fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-(m-tolyl)propan-2-one with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored closely to maintain optimal conditions and to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with similar chemical properties.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A hexafluorinated alcohol with different reactivity.
2-Trifluoromethyl-2-propanol: Another trifluoromethylated alcohol with distinct properties.
Uniqueness: 1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol is unique due to the presence of the trifluoromethyl group and the m-tolyl moiety, which confer specific chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C10H11F3O |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI-Schlüssel |
QYVZZEJSAXDSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


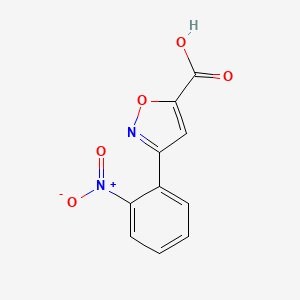
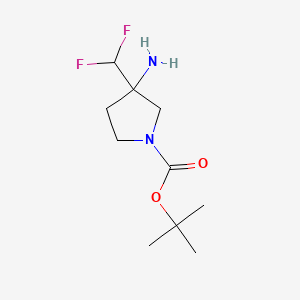


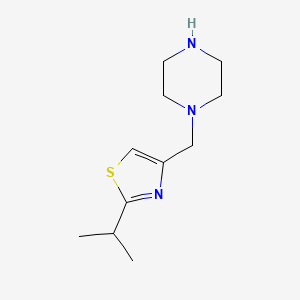
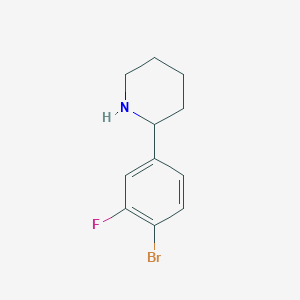
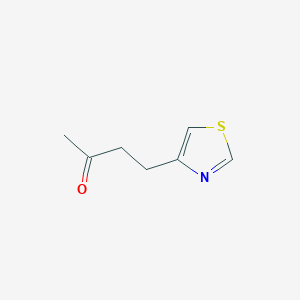
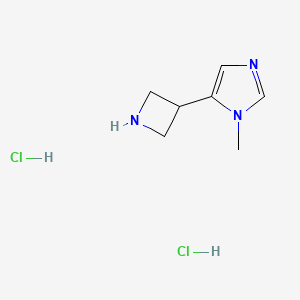
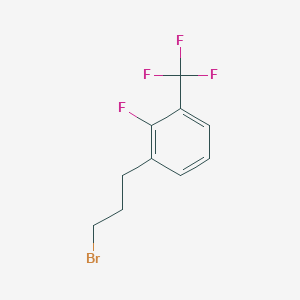
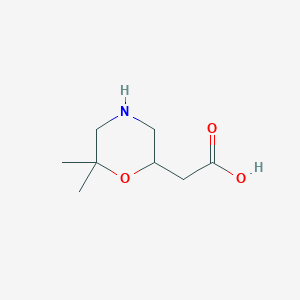
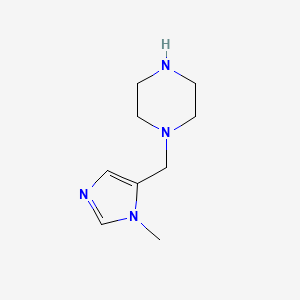
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
